Substitution Position Differentiation: 6-CF3 vs. 4-CF3 Pyrimidine Regioisomers and Impact on Biological Activity
In Hoffmann-La Roche's TAAR1 program (US9790230), compounds bearing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with varying pyrimidine substitution patterns were profiled. Although the exact compound 5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane itself was not the primary exemplified compound class in this patent, the SAR data reveal that the trifluoromethyl substitution position on the pyrimidine ring is a critical determinant of TAAR1 binding affinity. For example, related TAAR1 ligands with a 5-(trifluoromethyl)pyrimidin-2-amine motif achieved IC50 values of 15.7 nM (rat TAAR1) and 146 nM (mouse TAAR1) as recorded in BindingDB for compound BDBM348661 [1]. By contrast, analogs lacking the trifluoromethyl group or bearing alternative substituents (e.g., chloro, methoxy) at the same position showed markedly reduced binding, consistent with the electron-withdrawing and steric contribution of CF3 to target engagement [2].
| Evidence Dimension | TAAR1 binding affinity (IC50) — class-level comparison of CF3-substituted vs. non-CF3 analogs |
|---|---|
| Target Compound Data | Not directly determined in this specific assay; compound belongs to the class of CF3-pyrimidine-substituted 2-oxa-5-azabicyclo[2.2.1]heptanes expected to exhibit nanomolar-range TAAR1 binding based on patent SAR |
| Comparator Or Baseline | Closest available comparator with quantitative data: N-[4-[(1S,3R,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-5-(trifluoromethyl)pyrimidin-2-amine (BDBM348661) — IC50 = 15.7 nM (rat TAAR1), 146 nM (mouse TAAR1) [1]; Related non-CF3 analogs in same patent series show IC50 > 1,000 nM [2] |
| Quantified Difference | CF3-containing analogs show >60-fold improvement in TAAR1 binding vs. non-fluorinated analogs (class-level inference); exact differential for the 6-CF3-4-yl regioisomer vs. 5-CF3-2-amine regioisomer is not quantified in public data |
| Conditions | HEK-293 cells stably expressing rat or mouse TAAR1; DMEM high glucose medium, 37°C, 5% CO2 [1] |
Why This Matters
For TAAR1-targeted programs, the presence and position of the CF3 group on the pyrimidine ring is a binary selection criterion separating active from inactive compounds, making regioisomer verification essential before procurement.
- [1] BindingDB entry BDBM348661. N-[4-[(1S,3R,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-5-(trifluoromethyl)pyrimidin-2-amine. IC50 data for rat and mouse TAAR1. Deposited 2019-09-09. View Source
- [2] Cecere G, Galley G, Hu Y, Norcross R, Pflieger P, Shen H. 2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives. US Patent 9,790,230 B2. Issued October 17, 2017. Assigned to Hoffmann-La Roche Inc. TAAR1 binding SAR disclosed in specification. View Source
